molecular formula C9H13ClN2O B13571726 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1558134-75-0

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B13571726
CAS No.: 1558134-75-0
M. Wt: 200.66 g/mol
InChI Key: GPWXWOXKVMQVLG-UHFFFAOYSA-N
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Description

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the formylation of pyrazole derivatives. One common method is the Vilsmeier-Haack reaction, which uses a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group into the pyrazole ring . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is not well-documented. like other pyrazole derivatives, it is likely to interact with specific molecular targets and pathways. Pyrazoles are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes, leading to their diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-amine: Similar structure but with an amine group instead of an aldehyde.

    3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its aldehyde group makes it a versatile intermediate for further chemical modifications, enhancing its utility in synthetic chemistry and drug development .

Properties

CAS No.

1558134-75-0

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

5-tert-butyl-4-chloro-2-methylpyrazole-3-carbaldehyde

InChI

InChI=1S/C9H13ClN2O/c1-9(2,3)8-7(10)6(5-13)12(4)11-8/h5H,1-4H3

InChI Key

GPWXWOXKVMQVLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1Cl)C=O)C

Origin of Product

United States

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